molecular formula C19H21ClN2O4S B7686760 N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7686760
M. Wt: 408.9 g/mol
InChI Key: PAQZMBOXMSQQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied in scientific research. JAK3 is a key mediator of cytokine signaling and plays a critical role in the development and function of immune cells. CP-690,550 has shown promise as a potential therapeutic agent for a variety of immune-related diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide works by inhibiting the activity of JAK3, which is a key mediator of cytokine signaling. JAK3 is involved in the development and function of immune cells, and its dysregulation has been implicated in the development of autoimmune diseases. By inhibiting JAK3, N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects in both preclinical and clinical studies. These include a reduction in the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, as well as a decrease in the activation of immune cells, such as T cells and B cells. N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to reduce joint inflammation and improve clinical outcomes in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide for lab experiments is its specificity for JAK3, which allows for the selective inhibition of cytokine signaling pathways. This makes it a useful tool for investigating the role of JAK3 in immune-related diseases. However, one limitation of N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its potential for off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of more selective JAK3 inhibitors that can avoid off-target effects. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other therapeutic agents for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in clinical settings.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylphenylamine with 4-bromophenol, followed by the introduction of a pyrrolidine ring and the addition of a sulfonyl group. The final step involves the acetylation of the phenoxy group with acetic anhydride. The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively described in the scientific literature.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo, that have investigated its potential as a therapeutic agent for various immune-related diseases. In preclinical studies, N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to effectively inhibit JAK3 signaling and prevent the development of autoimmune diseases in animal models. In clinical trials, N-(5-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown promise as a treatment for rheumatoid arthritis and other immune-related diseases.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-14-4-5-15(20)12-18(14)21-19(23)13-26-16-6-8-17(9-7-16)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQZMBOXMSQQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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